molecular formula C14H18N4O6 B11710107 4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one

4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one

Katalognummer: B11710107
Molekulargewicht: 338.32 g/mol
InChI-Schlüssel: IEVFKDOFAKCZED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one is a complex organic compound with a unique structure that includes a dinitrophenyl group, an amino group, and a morpholine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dinitrophenylhydrazine with an appropriate aldehyde or ketone to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with morpholine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of nitro oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dinitrophenyl group is known to interact with nucleophilic sites, while the morpholine ring can enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)-butan-1-one
  • 2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone

Uniqueness

4-[(2,4-Dinitrophenyl)amino]-1-(morpholin-4-yl)butan-1-one is unique due to its combination of a dinitrophenyl group and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C14H18N4O6

Molekulargewicht

338.32 g/mol

IUPAC-Name

4-(2,4-dinitroanilino)-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C14H18N4O6/c19-14(16-6-8-24-9-7-16)2-1-5-15-12-4-3-11(17(20)21)10-13(12)18(22)23/h3-4,10,15H,1-2,5-9H2

InChI-Schlüssel

IEVFKDOFAKCZED-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)CCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.